VH03-linker

描述

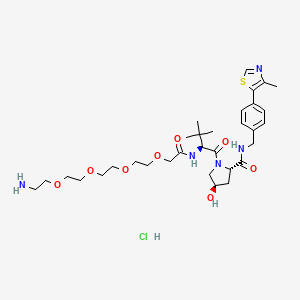

VH 032 Linker 2 is a derivative of the proteolysis-targeting chimera technology (PROTAC) building block VHL ligand 1. VH 032 Linker 2 comprises the von Hippel-Lindau (VHL) ligand domain and the polyethylene glycol (PEG) linker of the bromodomain and extra terminal (BET) inhibitor-containing PROTACs MZ2 and MZP-55.1

VH03-linker is a precursor of VHL ligand for PROTACs.

作用机制

Target of Action

The primary target of the VH03-linker, also known as (S,R,S)-AHPC-PEG4-NH2 (hydrochloride), is the von Hippel-Lindau (VHL) protein . The VHL protein is a component of the ubiquitin-proteasome system, which is responsible for protein degradation within cells .

Mode of Action

The this compound interacts with its target, the VHL protein, by binding to it . This binding recruits the VHL protein, enabling it to be used in the process of targeted protein degradation . This process is part of the Proteolysis-Targeting Chimera (PROTAC) technology, which uses bifunctional molecules to degrade specific proteins within cells .

Biochemical Pathways

The this compound affects the ubiquitin-proteasome pathway, a crucial biochemical pathway responsible for protein degradation within cells . By recruiting the VHL protein, the this compound enables the targeted degradation of specific proteins, altering the protein composition within cells and potentially affecting various downstream cellular processes .

Pharmacokinetics

The design of such linkers often aims to optimize these properties to ensure effective delivery of the linker to its target, the vhl protein, within cells .

Result of Action

The result of the this compound’s action is the targeted degradation of specific proteins within cells . This can lead to alterations in cellular processes and functions, depending on the specific proteins that are targeted for degradation .

Action Environment

The action of the this compound, like that of many other biochemical compounds, can be influenced by various environmental factors. These can include the pH and temperature of the cellular environment, the presence of other interacting molecules, and the specific cell type in which the this compound is acting

生化分析

Biochemical Properties

(S,R,S)-AHPC-PEG4-NH2 (hydrochloride) plays a crucial role in biochemical reactions by acting as a ligand for the VHL protein. This interaction is essential for the formation of PROTACs, which facilitate the degradation of target proteins via the ubiquitin-proteasome system. The compound interacts with various enzymes, proteins, and biomolecules, including the VHL protein and the hypoxia-inducible factor (HIF) alpha subunit. The binding of (S,R,S)-AHPC-PEG4-NH2 (hydrochloride) to the VHL protein enables the recruitment of the E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of the target protein .

Cellular Effects

The effects of (S,R,S)-AHPC-PEG4-NH2 (hydrochloride) on cells are profound, as it influences multiple cellular processes. By promoting the degradation of specific proteins, this compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, the degradation of the HIF alpha subunit by (S,R,S)-AHPC-PEG4-NH2 (hydrochloride) can impact hypoxia signaling pathways, leading to altered gene expression and metabolic changes in cells . Additionally, the compound’s ability to target and degrade oncogenic proteins makes it a valuable tool in cancer research and therapy.

Molecular Mechanism

The molecular mechanism of (S,R,S)-AHPC-PEG4-NH2 (hydrochloride) involves its binding to the VHL protein, which is part of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of the target protein to the E3 ligase, resulting in its ubiquitination and subsequent degradation by the proteasome. The compound’s PEG4 linker provides flexibility and stability, allowing for efficient binding and degradation of the target protein. The interaction between (S,R,S)-AHPC-PEG4-NH2 (hydrochloride) and the VHL protein is highly specific, ensuring selective degradation of the target protein .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S,R,S)-AHPC-PEG4-NH2 (hydrochloride) can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (S,R,S)-AHPC-PEG4-NH2 (hydrochloride) remains stable under various conditions, allowing for sustained protein degradation over extended periods. The compound’s efficacy may decrease over time due to potential degradation or changes in cellular conditions .

Dosage Effects in Animal Models

The effects of (S,R,S)-AHPC-PEG4-NH2 (hydrochloride) in animal models are dose-dependent. At lower doses, the compound effectively promotes the degradation of target proteins without causing significant toxicity. At higher doses, (S,R,S)-AHPC-PEG4-NH2 (hydrochloride) may exhibit toxic or adverse effects, including off-target protein degradation and cellular stress. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

(S,R,S)-AHPC-PEG4-NH2 (hydrochloride) is involved in various metabolic pathways, primarily through its interaction with the VHL protein and the ubiquitin-proteasome system. The compound’s role in protein degradation can influence metabolic flux and metabolite levels within cells. By targeting specific proteins for degradation, (S,R,S)-AHPC-PEG4-NH2 (hydrochloride) can modulate metabolic pathways and alter cellular homeostasis .

Transport and Distribution

The transport and distribution of (S,R,S)-AHPC-PEG4-NH2 (hydrochloride) within cells and tissues are facilitated by its interaction with transporters and binding proteins. The compound’s PEG4 linker enhances its solubility and stability, allowing for efficient distribution within the cellular environment. Additionally, (S,R,S)-AHPC-PEG4-NH2 (hydrochloride) can accumulate in specific cellular compartments, depending on its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of (S,R,S)-AHPC-PEG4-NH2 (hydrochloride) is influenced by its targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with the VHL protein and the ubiquitin-proteasome system. (S,R,S)-AHPC-PEG4-NH2 (hydrochloride) may also localize to other cellular compartments, such as the nucleus or mitochondria, depending on the specific target protein and cellular context .

生物活性

The VH03-linker is a significant compound in the realm of biochemistry, particularly in the development of targeted therapies such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This article delves into the biological activity of this compound, summarizing its mechanisms, applications, and relevant research findings.

Overview of this compound

This compound is a synthetic linker used primarily in the construction of fusion proteins and ADCs. Its design aims to enhance the stability, efficacy, and targeting capabilities of therapeutic agents. The linker serves as a crucial component that connects various functional domains within these constructs, thereby influencing their biological activity.

- Targeted Delivery : this compound facilitates the selective delivery of cytotoxic agents to target cells. This is particularly important in cancer therapy where minimizing off-target effects is crucial.

- Stability Enhancement : The linker improves the stability of the conjugated drugs in circulation, thus prolonging their half-life and increasing therapeutic efficacy.

- Biological Activity Augmentation : By maintaining the structural integrity of the payloads, this compound enhances their biological activities.

Table 1: Summary of Biological Activities Associated with this compound

Case Studies

- PROTAC Development : In a study focusing on liver X receptor (LXR) degradation, GW3965-PEG5-VH032 was shown to induce effective protein degradation through a PROTAC mechanism. This illustrates how this compound can be employed to create potent degraders that selectively target disease-associated proteins .

- Antibody-Drug Conjugates : Research indicated that ADCs utilizing this compound exhibited improved therapeutic indices by effectively targeting tumor cells while sparing normal tissues. The linker’s design allowed for enhanced pharmacokinetic profiles and increased cellular uptake.

科学研究应用

Applications in Chemical Biology

1. Target Identification in Proteomics

VH03-linker has been instrumental in mass spectrometry-based proteomics, where it aids in the identification of protein targets with reduced background noise. By employing cleavable linkers like VH03, researchers have improved the specificity and sensitivity of their analyses, allowing for more accurate identification of post-translational modifications (PTMs) and enzyme functions .

2. Development of Chemical Probes

The incorporation of this compound into chemical probes enables the enrichment of specific protein targets from complex mixtures. For instance, studies have shown that using a diazobenzene derivative as a cleavable linker allows for selective identification of target proteases while minimizing signals from background proteins . This application is particularly relevant for functional proteomics, where precise targeting is crucial.

3. Antibody-Drug Conjugates (ADCs)

In the realm of cancer therapeutics, this compound has been utilized in the design of ADCs. These conjugates consist of a targeting antibody linked to a cytotoxic drug via a linker that can be cleaved within cancer cells. The ability to control drug release enhances therapeutic efficacy while reducing systemic toxicity . Research indicates that linkers like VH03 can be engineered to be stable in circulation but cleavable by specific enzymes within tumor environments.

Case Studies

Case Study 1: Proteomic Profiling Using this compound

A study conducted by Verhelst et al. demonstrated the application of a chemically cleavable linker system in enriching specific protein targets from complex biological samples. The researchers used this compound to isolate proteins from rat liver proteome, achieving high selectivity and minimal background interference. Their findings highlighted the effectiveness of this approach in identifying active proteases involved in various metabolic processes .

Case Study 2: ADC Development with this compound

In another significant study focused on ADCs, researchers explored the use of this compound to enhance drug delivery systems for targeted cancer therapy. The study revealed that ADCs utilizing this linker exhibited improved stability and selective cleavage by lysosomal enzymes, leading to enhanced therapeutic outcomes in preclinical models . This research underscores the potential of this compound to revolutionize cancer treatment modalities.

Data Tables

属性

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H49N5O8S.ClH/c1-22-28(46-21-35-22)24-7-5-23(6-8-24)18-34-30(40)26-17-25(38)19-37(26)31(41)29(32(2,3)4)36-27(39)20-45-16-15-44-14-13-43-12-11-42-10-9-33;/h5-8,21,25-26,29,38H,9-20,33H2,1-4H3,(H,34,40)(H,36,39);1H/t25-,26+,29-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKHBFIXTCSMKP-DDLJGEAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50ClN5O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2064292-52-8 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2064292-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。